2-Ethyl-1H-1,3-benzodiazol-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-ethyl-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C9H11N3/c1-2-8-11-7-5-3-4-6(10)9(7)12-8/h3-5H,2,10H2,1H3,(H,11,12) |
InChI Key |
VALMHZPWUACHOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 1h 1,3 Benzodiazol 7 Amine and Analogues
Established Synthetic Routes for Benzodiazoles
The construction of the benzimidazole (B57391) scaffold is most commonly achieved through the reaction of an o-phenylenediamine (B120857) with a one-carbon electrophile. Over the years, numerous methods have been developed to facilitate this transformation, each with distinct advantages concerning substrate scope, reaction conditions, and yield. chemicalbook.com
Cyclocondensation Reactions
Cyclocondensation represents the most traditional and widely used method for benzimidazole synthesis. This approach typically involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, orthoester, or nitrile). jyoungpharm.org The reaction is generally acid-catalyzed and often requires high temperatures to drive the dehydration and subsequent cyclization. jyoungpharm.org
Common condensing agents include strong mineral acids, but polyphosphoric acid (PPA) is also frequently utilized as both a catalyst and a solvent to afford the desired products in fair to good yields. orgsyn.org To mitigate the harsh conditions, researchers have developed milder alternatives. For instance, the use of ammonium (B1175870) chloride as an inexpensive and environmentally benign catalyst has been shown to decrease reaction times and provide good to excellent yields of 2-substituted benzimidazoles. jyoungpharm.org Another approach involves the chemoselective cyclocondensation of o-phenylenediamines with aldehydes in biocompatible media like lactic acid, which can be practical for large-scale synthesis. jyoungpharm.org
Ring-Closure Strategies
Beyond direct condensation, various ring-closure strategies have been devised, starting from precursors that already contain a portion of the final ring system. One such strategy involves the intramolecular cyclization of o-bromoaryl derivatives or o-haloarylamidines, often facilitated by a copper catalyst or a strong base, where the nitrogen atom displaces the ortho-halogen. chemicalbook.comwikipedia.org
Oxidative cyclization is another prominent ring-closure method. This can involve the oxidation of N-aryl amidines, where an intramolecular C-H amination is promoted by an oxidant like iodine under basic conditions. researchgate.net This method avoids the need for transition-metal catalysts. researchgate.net Similarly, ring-fused benzimidazoles can be formed via the oxidative cyclization of anilide derivatives, which proceed through amine N-oxide intermediates under acidic conditions. wikipedia.org
Metal-Catalyzed Coupling Approaches
The use of transition metal catalysts has significantly broadened the scope and efficiency of benzimidazole synthesis. Metal catalysts can promote cyclization under milder conditions and enable the use of a wider range of starting materials. Catalysts based on copper, iron, cobalt, and gold have all been successfully employed. chemicalbook.compcbiochemres.comresearchgate.net
For example, iron-catalyzed one-pot, three-component reactions of benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) provide an efficient route to benzimidazole derivatives. chemicalbook.com Cobalt complexes have been used for the dehydrogenative coupling of primary alcohols and aromatic diamines, a process that is environmentally benign, with water and hydrogen gas as the only byproducts. pcbiochemres.com Gold-catalyzed synthesis from 2-nitroanilines and CO2 in the presence of H2 has also been reported, offering a route that utilizes carbon dioxide as a C1 source. researchgate.net A notable advantage of many metal-catalyzed systems is the potential for catalyst recovery and reuse.
Targeted Synthesis of 2-Ethyl-1H-1,3-benzodiazol-7-amine
The specific synthesis of this compound requires a strategic approach that installs three distinct functionalities on the benzene (B151609) ring: two adjacent amino groups for forming the imidazole (B134444) ring and a third amino group at the 7-position.
Design of Precursors and Starting Materials
A logical and efficient synthetic pathway to this compound involves a two-step sequence starting from a commercially available precursor:
Cyclocondensation: The key starting material is 3-nitro-1,2-phenylenediamine (also known as 1,2-diamino-3-nitrobenzene). sigmaaldrich.com This precursor contains the necessary arrangement of functional groups: two adjacent amines for cyclization and a nitro group that serves as a masked amine at the desired position. This diamine can be condensed with propanoic acid or a more reactive equivalent like propionaldehyde (B47417) or propionyl chloride . This reaction, typically performed under acidic conditions (e.g., using PPA or refluxing in acetic acid), forms the intermediate, 2-ethyl-7-nitro-1H-benzimidazole . orgsyn.orgresearchgate.net The synthesis of the 3-nitro-1,2-phenylenediamine precursor itself can be achieved through methods such as the partial reduction of 2,6-dinitroaniline.
Reduction: The final step is the reduction of the nitro group of 2-ethyl-7-nitro-1H-benzimidazole to the corresponding amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with metals in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid or zinc powder. pcbiochemres.comnih.gov A one-pot reductive cyclization, where a nitroaniline is reduced and cyclized in the same reaction vessel, represents an alternative, highly efficient strategy. pcbiochemres.comresearchgate.net
This designed route is illustrated in the scheme below:
Scheme: Proposed synthesis of this compound
(Image depicting the reaction of 3-nitro-1,2-phenylenediamine with propanoic acid to form 2-ethyl-7-nitro-1H-benzimidazole, followed by reduction to yield this compound)
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of benzimidazole derivatives, key parameters include the choice of catalyst, solvent, temperature, and reaction time.
For the initial cyclocondensation step, microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. nih.gov The choice of solvent can also be critical; studies have shown that protic solvents sometimes afford better yields than aprotic ones in similar syntheses.
For the subsequent nitro reduction step, chemoselectivity is important. A combination of zinc dust and sodium bisulfite in water has been shown to be an effective system for the reductive cyclocondensation of 2-nitroanilines with aldehydes, offering a green and cost-effective method. pcbiochemres.com The optimization of this type of reaction involves adjusting the molar equivalents of the reducing agents and the temperature to achieve the best results. pcbiochemres.com
The following table summarizes typical conditions that can be optimized for the synthesis of benzimidazole derivatives, which are applicable to the targeted synthesis of this compound.
| Step | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cyclocondensation | NH4Cl | CHCl3 | Room Temp. | 4-6 h | 75-94% | jyoungpharm.org |
| Cyclocondensation | Phosphoric Acid (7 mol%) | Methanol (B129727) | 50 °C | 5 min | High | |
| Cyclocondensation | Er(OTf)3 (10 mol%) | None | 80 °C | 2 min | >83% | |
| Cyclocondensation | Microwave | None | - | 10-15 min | >85% | nih.gov |
| Nitro Reduction | Zn / NaHSO3 | Water | 100 °C | 1 h | ~90% | pcbiochemres.com |
| Nitro Reduction | SnCl2·2H2O | DMF | 60 °C | 3 h | Good | researchgate.net |
| Nitro Reduction | Indium / AcOH | Ethyl Acetate | Reflux | 0.5-6 h | High | researchgate.net |
Green Chemistry Approaches and Sustainable Synthetic Protocols
In recent years, a strong emphasis has been placed on developing synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. These green chemistry principles are being increasingly applied to the synthesis of benzimidazole derivatives.
Solvent-Free Reactions
Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. A one-pot, solvent-free method for synthesizing benzimidazole derivatives has been achieved by the condensation of o-phenylenediamine with either an organic acid or an aldehyde. umich.edu This is accomplished by grinding the reactants together followed by heating, a method that boasts high atom economy. umich.edu For instance, the reaction of o-phenylenediamine and acetic acid was optimized at 140°C. umich.edu This approach has been successfully applied to a variety of organic acids and aldehydes, demonstrating its versatility. umich.edu
Another green, solvent-free approach utilizes ball milling. nih.gov This mechanochemical method allows for the efficient reaction of benzoic acid and o-phenylenediamine without the need for any solvent. nih.gov Optimal conditions were found to be milling with a specific weight of balls at a set frequency for one hour, resulting in a product yield of approximately 95%. nih.gov This technique has been extended to synthesize a range of benzimidazol-2-one (B1210169) and benzimidazol-2-thione derivatives from various aldehydes, carboxylic acids, urea, thiourea, or ammonium thiocyanate (B1210189) with o-phenylenediamine, with yields ranging from 64% to 97%. nih.gov A study also reported a facile and solvent-free synthesis of N–H benzimidazoles through the condensation of o-phenylenediamine and benzylamine (B48309) using sodium metabisulfite (B1197395) (Na2S2O5) as an inexpensive and environmentally friendly oxidizing agent. elsevierpure.com
| Reactants | Conditions | Yield | Reference |
| o-phenylenediamine, Acetic Acid | 140°C, neat | Good | umich.edu |
| Benzoic acid, o-phenylenediamine | Ball milling, 20 Hz, 1 hr | ~95% | nih.gov |
| o-phenylenediamine, Benzylamine | Na2S2O5, solvent-free | - | elsevierpure.com |
Table 1: Examples of Solvent-Free Benzimidazole Synthesis
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, often from hours to minutes, and frequently leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.nettandfonline.com
A simple and efficient microwave-assisted method for the synthesis of 2-substituted benzimidazoles involves the mono-condensation of o-phenylenediamines and aldehydes using sodium hypophosphite in ethanol (B145695). tandfonline.com This green method has been shown to produce yields between 70% and 80%. tandfonline.com Another approach utilizes polyphosphoric acid (PPA) as a catalyst under solvent-free microwave conditions. researchgate.net This method has been noted for drastically reducing reaction times. researchgate.net Researchers have also described the synthesis of 2-substituted benzimidazole derivatives from o-phenylenediamines and various phenoxy acids using a Wells-Dawson heteropoly acid catalyst under microwave irradiation. dergipark.org.tr Furthermore, a rapid, one-pot synthesis of 2-substituted benzimidazoles from 2-nitroanilines has been developed using microwave conditions. researchgate.net A catalyst-free, microwave-assisted procedure in a green water-isopropanol medium has also been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles, demonstrating high efficiency and providing rapid access to these functionalized scaffolds. nih.gov
| Reactants | Catalyst/Solvent | Time | Yield | Reference |
| o-phenylenediamine, Aldehyde | Sodium hypophosphite/Ethanol | - | 70-80% | tandfonline.com |
| o-phenylenediamine, Aldehyde | PPA/Solvent-free | Minutes | - | researchgate.net |
| o-phenylenediamine, Phenoxy acid | Wells-Dawson acid | - | - | dergipark.org.tr |
| 2-Nitroaniline, Aldehyde | - | - | - | researchgate.net |
| 2-Aminobenzothiazole, 2-Bromo acetophenone | Water-IPA/Catalyst-free | 15 min | 95% | nih.gov |
Table 2: Microwave-Assisted Synthesis of Benzimidazole Derivatives
Photochemical and Visible-Light Mediated Syntheses
Harnessing light energy to drive chemical reactions is a rapidly growing area of green chemistry. Photochemical methods offer mild reaction conditions and often avoid the need for harsh reagents.
A novel photochemical approach for the synthesis of a wide range of benzimidazoles involves the condensation of o-phenylenediamine with benzyl (B1604629) alcohols in the presence of a W–ZnO@NH2–CBB nanophotocatalyst under UV-visible light irradiation. rsc.orgnih.gov This method utilizes air as a green oxidant and proceeds via a radical mechanism. rsc.orgnih.gov The photocatalyst is stable and can be reused for at least five cycles. rsc.orgnih.gov
Visible-light-induced synthesis of benzimidazoles has also been achieved using fluorescein (B123965) as an organic dye photocatalyst for the reaction of aromatic aldehydes and o-phenylenediamines. rsc.org This method is advantageous as it does not require an additional oxidant or metal. rsc.org Another simple and eco-friendly method involves the reaction of o-phenylenediamine with various aliphatic or aromatic aldehydes in methanol at room temperature, using only molecular oxygen and visible light. researchgate.net Rose Bengal has also been employed as a photocatalyst for the efficient synthesis of functionalized benzimidazoles from o-phenylenediamines and various aldehydes, including less reactive heterocyclic aldehydes. acs.org
| Reactants | Catalyst/Conditions | Key Features | Reference |
| o-phenylenediamine, Benzyl alcohol | W–ZnO@NH2–CBB/UV-vis light | Air as oxidant, reusable catalyst | rsc.orgnih.gov |
| Aromatic aldehyde, o-phenylenediamine | Fluorescein/Visible light | No additional oxidant or metal required | rsc.org |
| Aldehyde, o-phenylenediamine | None/Visible light, O2, Methanol | Metal-free, room temperature | researchgate.net |
| Aldehyde, o-phenylenediamine | Rose Bengal/Visible light | Effective for less reactive aldehydes | acs.org |
Table 3: Photochemical and Visible-Light Mediated Benzimidazole Synthesis
Catalyst-Free Methodologies
The development of catalyst-free reactions is highly desirable as it simplifies purification processes and reduces costs and environmental concerns associated with catalysts. A novel and environmentally friendly method for the synthesis of 2-substituted benzothiazoles (structurally related to benzimidazoles) has been developed from aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions, with DMSO serving as both the oxidant and solvent. nih.gov While not directly for this compound, this points to the potential for similar catalyst-free approaches in benzimidazole synthesis. As mentioned previously, a catalyst-free, microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in a green solvent system has also been reported, highlighting the growing trend towards eliminating catalysts. nih.gov
Post-Synthetic Functionalization and Derivatization Strategies
Post-synthetic modification allows for the diversification of a core molecular scaffold, enabling the fine-tuning of its properties for various applications. The amine moiety in aminobenzimidazoles is a key site for such modifications.
Modification of the Amine Moiety (e.g., Acylation, Alkylation)
The amine group of aminobenzimidazoles can be readily functionalized through reactions such as acylation and alkylation. These modifications are crucial for creating a library of derivatives with potentially enhanced biological activities or material properties.
Acylation: Acylation of the amine group is a common transformation. For instance, the reaction of aminobenzimidazoles with acyl chlorides or anhydrides introduces an amide functionality. While specific examples for "this compound" are not detailed in the provided results, the general reactivity of the amino group on the benzimidazole ring is well-established. Meth-Cohn and Suschitzky demonstrated that anilide derivatives, including formyl, acetyl, and benzoyl groups, can undergo oxidative cyclization to form benzimidazoles. nih.gov This indicates that the reverse reaction, acylation of an existing aminobenzimidazole, is a feasible and standard synthetic step.
Alkylation: Alkylation of the nitrogen atoms in the benzimidazole ring system is another important modification. The N-1 position of the benzimidazole ring can be alkylated using various alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov For the alkylation of the exocyclic amine, specific conditions would be required to achieve selectivity over the ring nitrogens. A patent describes a general method for the alkylation of benzimidazole compounds using an alkyl halide and a quaternary ammonium salt as a phase-transfer catalyst, with heating between 35 to 100°C for 3 to 8 hours. google.com This method is claimed to be simple, high-yielding, and suitable for industrial production. google.com Additionally, the N-alkylation of an aromatic alkene followed by a copper-catalyzed C-S coupling or a 5-endo-dig cyclization has been used to create annulated benzimidazoles. nih.gov
| Modification | Reagents | General Conditions | Reference |
| Acylation | Acyl chlorides, Anhydrides | Base | nih.gov |
| Alkylation | Alkyl halides | K2CO3/DMF or Quaternary ammonium salt/Heat | nih.govgoogle.com |
Table 4: General Post-Synthetic Modifications of the Amine Moiety
Substituent Effects on Reaction Selectivity and Efficiency
The synthesis of asymmetrically substituted benzimidazoles, such as this compound, is often complicated by issues of regioselectivity. The reaction of a substituted o-phenylenediamine with an aldehyde or carboxylic acid can theoretically lead to two different regioisomers. The inherent electronic and steric properties of the substituents on the phenylenediamine ring play a crucial role in directing the cyclization and determining the final product distribution.
The electronic nature of substituents on the aldehyde component has been shown to significantly influence the reaction pathway. For instance, in reactions catalyzed by Erbium(III) triflate (Er(OTf)₃), electron-rich aldehydes tend to favor the formation of 1,2-disubstituted benzimidazoles, while electron-deficient aldehydes lead to 2-monosubstituted benzimidazoles. beilstein-journals.org This suggests that the electronic character of the propionaldehyde or its equivalent used for the synthesis of the target molecule could be a critical parameter to control for achieving high selectivity.
Furthermore, the substituents on the benzimidazole core itself can direct subsequent reactions. For example, in the C-H activation and annulation of 2-aryl benzimidazoles, electron-donating and electron-withdrawing groups on the aryl ring, as well as on the benzimidazole core, have been shown to affect the reaction yields, although the impact on regioselectivity at a less sterically hindered site was found to be minimal in some cases. nih.gov For the synthesis of this compound, this implies that the amino group at the 7-position, or a precursor nitro group, will significantly influence the reactivity of the benzene ring and the N-H protons of the imidazole core in any subsequent functionalization steps.
The regioselective synthesis of 1,2-disubstituted benzimidazoles has been a subject of extensive research, with various methods developed to control the outcome of the cyclization reaction. acs.org These strategies often involve the use of specific catalysts or pre-functionalization of the starting materials to direct the reaction towards the desired isomer.
A plausible and efficient route to obtaining this compound involves a two-step process starting from 4-bromo-1,2-diaminobenzene. This can be condensed with 2-nitrobenzaldehyde (B1664092) to form 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. The nitro group can then be reduced to an amino group. This method offers a controlled pathway to a specifically substituted benzimidazole. mdpi.com
Another approach involves the cyclocondensation of 1,2,3-triaminobenzene with propionic acid or a derivative. The challenge in this method lies in controlling the regioselectivity of the initial acylation and subsequent cyclization. The different basicities of the amino groups in 1,2,3-triaminobenzene could potentially be exploited to achieve selective acylation.
A summary of potential synthetic strategies and the influence of substituents is presented in the table below.
| Starting Material | Reagent | Key Considerations for Selectivity | Potential Product |
| 3-Nitro-1,2-phenylenediamine | Propionaldehyde | Control of cyclization regioselectivity due to the directing effect of the nitro group. | 2-Ethyl-7-nitro-1H-benzimidazole |
| 1,2,3-Triaminobenzene | Propionic Acid/Derivative | Regioselective acylation of the central or terminal amino groups. | 2-Ethyl-1H-1,3-benzodiazol-4-amine or this compound |
| Substituted o-phenylenediamine | Substituted Aldehyde | Electronic effects of substituents on both reactants; catalyst choice. beilstein-journals.org | Mixture of 2,7- and 2,4-disubstituted benzimidazoles |
Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 1h 1,3 Benzodiazol 7 Amine
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For 2-Ethyl-1H-1,3-benzodiazol-7-amine, with a molecular formula of C9H11N3, the expected monoisotopic mass is 161.0953 g/mol . cymitquimica.comuni.lu HRMS analysis would confirm this exact mass, providing unequivocal evidence for the compound's elemental formula.
The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A prominent fragmentation pathway would likely involve the loss of a nitrogen molecule (N2) from the benzimidazole (B57391) ring, a common fragmentation for such heterocyclic systems. rsc.org Another anticipated fragmentation is the loss of an ethyl radical (•CH2CH3), leading to a stable benzimidazolyl cation. Further fragmentation of the ethyl group, such as the loss of a methyl radical (•CH3), could also be observed.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 162.10257 | 131.8 |
| [M+Na]+ | 184.08451 | 142.8 |
| [M-H]- | 160.08801 | 134.2 |
| [M+NH4]+ | 179.12911 | 152.9 |
| [M+K]+ | 200.05845 | 139.3 |
| [M+H-H2O]+ | 144.09255 | 124.8 |
| [M+HCOO]- | 206.09349 | 156.4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for delineating the carbon-hydrogen framework of a molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Frameworks
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. docbrown.info The ethyl group will exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with the adjacent methylene and methyl protons, respectively. The aromatic protons on the benzene (B151609) ring will appear as a complex multiplet in the aromatic region of the spectrum. The amine (NH₂) protons and the N-H proton of the imidazole (B134444) ring will likely appear as broad singlets, and their chemical shifts can be confirmed by D₂O exchange. docbrown.info
¹³C NMR: The ¹³C NMR spectrum will reveal the number of unique carbon environments. docbrown.info Signals for the two carbons of the ethyl group will be observed in the aliphatic region. The six carbons of the benzene ring and the C2 carbon of the imidazole ring will resonate in the aromatic region. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing imidazole ring. nih.gov
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| CH₃ (ethyl) | ~1.3 | ~15 | Triplet |
| CH₂ (ethyl) | ~2.8 | ~25 | Quartet |
| Ar-H | ~6.5-7.5 | ~110-140 | Multiplet |
| NH₂ | Broad singlet | - | - |
| N-H (imidazole) | Broad singlet | - | - |
| C2 (imidazole) | - | ~150 | - |
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques provide further structural detail by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. sdsu.edu Key correlations will be observed between the methyl and methylene protons of the ethyl group, and between adjacent aromatic protons on the benzene ring. sdsu.edu
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It will definitively assign the proton signals to their corresponding carbon atoms in the ethyl group and the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. youtube.com It is particularly useful for establishing the connectivity across the entire molecule, for instance, showing correlations from the ethyl protons to the C2 carbon of the imidazole ring, and from the aromatic protons to various carbons in the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. harvard.edu NOESY can help to confirm the substitution pattern on the aromatic ring by showing through-space interactions between the amine protons and adjacent aromatic protons, as well as between the ethyl group protons and nearby protons on the benzimidazole core.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. researchgate.net The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine (N-H) in the imidazole ring will appear as distinct bands in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the ethyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N stretching of the imidazole ring will likely appear around 1620-1680 cm⁻¹, while C=C stretching vibrations of the aromatic ring will be seen in the 1450-1600 cm⁻¹ region. N-H bending vibrations are expected around 1550-1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Aromatic ring stretching modes are typically strong in the Raman spectrum.
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch (amine & imidazole) | 3200-3500 | 3200-3500 |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |
| C=N stretch (imidazole) | 1620-1680 | 1620-1680 |
| Aromatic C=C stretch | 1450-1600 | 1450-1600 |
| N-H bend | 1550-1650 | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the benzimidazole ring system. The presence of the amino group, an auxochrome, is likely to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzimidazole. The solvent used for the analysis can also influence the position of the absorption maxima due to solvatochromic effects.
| Transition | Expected λmax (nm) |
|---|---|
| π → π* | ~280-320 |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If suitable crystals can be grown, this technique would reveal precise bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine and imidazole N-H groups, which dictate the crystal packing arrangement. nih.gov These hydrogen bonds are expected to play a significant role in the formation of a stable, three-dimensional supramolecular network. The planarity of the benzimidazole ring system would also be confirmed.
Conformational Analysis in the Crystalline State
Similarly, a conformational analysis of this compound in its crystalline state is contingent on crystallographic data. This would involve the determination of key torsion angles, bond lengths, and the planarity of the benzimidazole ring system. The orientation of the ethyl group at the 2-position and the amine group at the 7-position relative to the core bicyclic system are of particular interest. In related structures, the planarity of the benzimidazole ring is a common feature, although disorder in flexible side chains like ethyl groups can sometimes be observed. Without experimental results, a precise and accurate conformational description cannot be provided.
Given the absence of specific research on the crystal structure of this compound, the following data tables, which would typically present crystallographic and conformational parameters, remain empty.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₉H₁₁N₃ |
| Formula weight | 161.21 g/mol |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| Absorption coefficient | Data not available |
| F(000) | Data not available |
| Crystal size | Data not available |
| Theta range for data collection | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta | Data not available |
| Absorption correction | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | Data not available |
| R indices (all data) | Data not available |
| Largest diff. peak and hole | Data not available |
Table 2: Hydrogen Bond Geometry (Å, °) for this compound
| D—H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Selected Torsion Angles (°) for this compound
| Atoms | Angle |
| Data not available | Data not available |
Computational and Theoretical Chemistry Studies of 2 Ethyl 1h 1,3 Benzodiazol 7 Amine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of benzimidazole (B57391), methods like Density Functional Theory (DFT) and Ab Initio calculations are commonly used to predict various molecular parameters with high accuracy. nih.govmdpi.com
Molecular Geometry Optimization and Conformational Analysis
Detailed computational studies on the precise molecular geometry of 2-Ethyl-1H-1,3-benzodiazol-7-amine are not extensively available in the reviewed literature. However, related research on the similar compound, 2-ethyl-1H-benzo[d]imidazole, has been performed using Hartree-Fock and DFT (B3LYP) methods with a 6-31G(d) basis set to determine its optimized geometry. Such calculations typically define bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
For this compound, conformational analysis would be crucial to understand the rotational freedom of the ethyl and amine groups and their influence on the planarity of the benzimidazole ring system. This would involve mapping the potential energy surface to identify the most stable conformers.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
Specific electronic structure analyses for this compound, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are not detailed in the available search results. Generally, the HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For aminobenzimidazoles, the distribution of HOMO and LUMO densities would likely be influenced by the electron-donating amine group and the benzimidazole core. nih.gov
The Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the MEP would likely show negative potential (red regions) around the nitrogen atoms of the imidazole (B134444) ring and the amine group, indicating their susceptibility to electrophilic attack, while positive potential (blue regions) would be expected around the hydrogen atoms.
Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness/Softness)
There is no specific information in the searched literature regarding the calculated reactivity descriptors such as Fukui functions, chemical hardness, or softness for this compound. These descriptors are derived from electronic structure calculations and provide quantitative measures of local and global reactivity. Chemical hardness (η) and softness (S) are global descriptors that relate to the HOMO-LUMO gap, indicating the molecule's resistance to change in its electron distribution. Fukui functions would identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Non-Linear Optical (NLO) Properties Prediction
Predictions of the non-linear optical (NLO) properties for this compound have not been found in the reviewed scientific literature. Such studies would typically involve calculating the first-order hyperpolarizability (β) to assess the material's potential for applications in optoelectronics. The presence of electron-donating (amine) and π-conjugated (benzimidazole) systems can often lead to significant NLO properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound are not described in the available literature. QSAR and QSPR studies are statistical methods that correlate the structural or property descriptors of a series of compounds with their biological activity or physical properties. researchgate.net Developing a QSAR/QSPR model for this compound would require a dataset of related benzimidazole derivatives with known activities or properties to establish a predictive mathematical relationship.
Selection and Calculation of Molecular Descriptors
The first step in any QSAR/QSPR study is the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a molecule such as this compound, a variety of descriptors can be calculated using computational methods, primarily based on quantum mechanics.
Quantum Chemical Descriptors:
Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in determining the electronic properties of a molecule. d-nb.infonih.gov These methods can be used to optimize the geometry of the molecule and calculate key electronic descriptors. nih.govjocpr.com
Commonly calculated quantum chemical descriptors for benzimidazole derivatives include:
HOMO (Highest Occupied Molecular Orbital) Energy (EHOMO): This descriptor is related to the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency for the molecule to act as an electron donor. nih.gov
LUMO (Lowest Unoccupied Molecular Orbital) Energy (ELUMO): This descriptor indicates the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity for the molecule to act as an electron acceptor. nih.gov
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap is associated with higher reactivity. dergipark.org.tr
Mulliken Charges: These calculations provide the partial charge distribution on each atom in the molecule, offering insights into local electronic effects and potential sites for electrostatic interactions.
For this compound, DFT calculations with a basis set like B3LYP/6-31G++(d,p) could be employed to obtain these descriptors. d-nb.info The presence of the electron-donating amine (-NH2) and ethyl (-CH2CH3) groups would be expected to influence the electronic properties of the benzimidazole core. The amine group, in particular, is a strong electron donor and would likely increase the EHOMO value. d-nb.info
Topological and Geometrical Descriptors:
These descriptors are derived from the 2D representation (graph) or the 3D geometry of the molecule. They provide information about the size, shape, and branching of the molecule. Examples relevant to benzimidazole derivatives include:
Molecular Weight (MW): The total mass of the molecule.
Molecular Surface Area and Volume: These descriptors relate to the molecule's size and shape, which are important for its transport and binding to receptors.
Connectivity Indices (e.g., Chi indices): These indices describe the degree of branching and connectivity within the molecular structure. researchgate.net
Balaban J Index: A topological index that accounts for the distance-based connectivity of the molecule. researchgate.net
The table below illustrates a hypothetical set of calculated molecular descriptors for this compound.
| Descriptor Category | Descriptor Name | Hypothetical Value |
| Quantum Chemical | EHOMO | -5.8 eV |
| ELUMO | -1.2 eV | |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | |
| Dipole Moment (µ) | 2.5 D | |
| Topological | Molecular Weight | 161.21 g/mol |
| First-order Molecular Connectivity Index (¹χ) | 4.32 | |
| Geometrical | Molecular Surface Area | 185.6 Ų |
| Molecular Volume | 160.1 ų |
Physicochemical Descriptors:
These descriptors are often empirically derived or calculated and relate to the bulk properties of the compound. A key example is:
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
The selection of descriptors for a QSAR/QSPR model is a critical step and is often guided by the biological activity or property being studied. For instance, in studies of anticancer agents, electronic and topological descriptors have been shown to be important. researchgate.net
Statistical Validation of QSAR/QSPR Models
Once a set of descriptors has been calculated for a series of compounds, including this compound, a mathematical model can be developed to correlate these descriptors with a specific biological activity or property. The reliability and predictive power of such a model must be rigorously assessed through statistical validation. basicmedicalkey.comnih.gov
Validation is typically divided into two main phases: internal validation and external validation. basicmedicalkey.com
Internal Validation:
Internal validation assesses the robustness and stability of the model using the same dataset from which it was generated. basicmedicalkey.com The most common technique for internal validation is cross-validation .
Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, and a model is built with the remaining compounds. This model is then used to predict the activity of the removed compound. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed using the cross-validated correlation coefficient, Q² (or R²cv). A high Q² value (typically > 0.5) indicates good internal predictive power.
Leave-Many-Out (LMO) Cross-Validation: This is a similar process, but multiple compounds are left out at each iteration.
External Validation:
External validation is a more stringent test of a model's predictive ability. nih.gov It involves splitting the initial dataset into a training set and a test set. The training set is used to build the model, and the test set, which was not used in model development, is used to evaluate its predictive performance. basicmedicalkey.com
Key statistical parameters used in external validation include:
Coefficient of Determination (R²): This measures the goodness-of-fit of the model for the training set. Values closer to 1.0 indicate a better fit.
Predictive R² (R²pred): This is calculated for the test set and provides a measure of how well the model predicts the activity of new compounds. A high R²pred (typically > 0.6) is desirable.
The table below summarizes the key statistical parameters used for validating a hypothetical QSAR model for a series of benzimidazole derivatives.
| Validation Type | Statistical Parameter | Description | Acceptable Value |
| Internal | Coefficient of Determination (R²) | Goodness-of-fit for the training set. | > 0.6 |
| Cross-validated R² (Q²) | Predictive ability based on leave-one-out cross-validation. | > 0.5 | |
| External | Predictive R² (R²pred) | Predictive ability for an external test set. | > 0.6 |
For a QSAR model to be considered robust and predictive, it must have acceptable values for both internal and external validation statistics. nih.gov It is also crucial to define the Applicability Domain (AD) of the model, which specifies the chemical space in which the model can make reliable predictions. basicmedicalkey.com This ensures that the model is not used to make predictions for compounds that are structurally very different from those in the training set.
Mechanistic Investigations of Chemical Reactivity and Transformations
Reaction Kinetics and Thermodynamics of Synthesis Pathways
Detailed kinetic and thermodynamic parameters for the synthesis of 2-Ethyl-1H-1,3-benzodiazol-7-amine have not been specifically reported. However, the general synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govinstras.com For the target compound, this would involve the reaction of 3-ethyl-1,2-diaminobenzene with an appropriate one-carbon source.
A kinetic investigation of the synthesis of 2-phenyl-1H-benzo[d]imidazole, catalyzed by xylose, revealed that the reaction follows second-order kinetics, with a reaction order of one with respect to each reactant (o-phenylenediamine and benzaldehyde). researchgate.net The study also determined the activation energy (Ea) and other thermodynamic activation parameters, providing insight into the energy profile of the reaction. researchgate.net It is plausible that the synthesis of this compound follows a similar kinetic profile. The rate of reaction would be influenced by factors such as temperature, concentration of reactants, and the choice of catalyst and solvent. researchgate.netijrar.org
Catalyst Role and Reaction Mechanism Elucidation
The synthesis of benzimidazoles is often catalyzed by acids, metal complexes, or other agents that facilitate the key cyclization and dehydration steps. researchgate.netnih.govorganic-chemistry.org
A plausible mechanism for the acid-catalyzed synthesis of this compound from 1,2-diamino-3-aminobenzene and propanoic acid would proceed as follows:
Protonation: The carbonyl oxygen of propanoic acid is protonated by the acid catalyst, increasing its electrophilicity.
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine derivative attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule leads to the formation of an N-acyl-o-phenylenediamine intermediate. instras.com
Intramolecular Cyclization: The second amino group attacks the carbonyl carbon of the acyl group, forming a five-membered ring.
Dehydration: Elimination of a second water molecule results in the formation of the aromatic benzimidazole (B57391) ring.
Various catalysts have been employed to improve the efficiency and yield of benzimidazole synthesis, including:
Metal Catalysts: Iron(III) nih.gov, cobalt acs.orgrsc.org, and copper rsc.org complexes have been shown to catalyze the synthesis of benzimidazoles through various mechanisms, including dehydrogenative coupling and intramolecular N-arylation. acs.orgrsc.org
Nanoparticle Catalysts: Nano-Fe2O3 and TiO2 nanoparticles have been used as recyclable and efficient catalysts for benzimidazole synthesis. nih.gov
Organocatalysts: L-proline and p-toluenesulfonic acid have been utilized as effective catalysts, often under milder and more environmentally friendly conditions. ijrar.orgnih.gov
The role of the catalyst is generally to activate the carbonyl compound and/or facilitate the cyclization and dehydration steps. researchgate.netnih.gov
Detailed transition state analysis for the synthesis of this compound is not available. However, computational studies on related benzimidazole formations have provided insights. For the base-mediated cyclization of imidazole-fused 1,4-benzoxazepines, DFT calculations have been used to model the transition states of the cyclization steps. acs.orgnih.gov These studies help in understanding the energetics and geometries of the highest energy points along the reaction coordinate, which are crucial for determining the reaction rate and mechanism. For the synthesis of the target compound, the rate-determining step is likely to be either the initial nucleophilic attack or the final dehydration step, depending on the specific reaction conditions. researchgate.net
The primary intermediate in the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids is the corresponding N-acyl-o-phenylenediamine. instras.com In the reaction of o-phenylenediamines with aldehydes, a Schiff base is initially formed, which then undergoes oxidative cyclization to the benzimidazole. sphinxsai.com In some catalytic cycles, metal-bound intermediates have been proposed and in some cases characterized. rsc.org For instance, in copper-catalyzed intramolecular N-arylation, several copper(I) species complexed with the substrate and product have been identified. rsc.org
The choice of solvent can significantly influence the reaction rate and mechanism of benzimidazole synthesis. chemmethod.comresearchgate.netresearchgate.net Polar solvents are generally favored as they can stabilize charged intermediates and transition states that are common in the ionic mechanisms of acid-catalyzed condensations. researchgate.net For instance, a study on the synthesis of 2-phenyl benzimidazole derivatives found that polar solvents like methanol (B129727) and ethanol (B145695) gave higher yields compared to nonpolar solvents. researchgate.net In some cases, solvent-free conditions have also been successfully employed, offering a greener alternative. nih.govrsc.org The use of water as a solvent has also been reported, highlighting the move towards more environmentally benign synthetic protocols. ijrar.orgsphinxsai.com
Table 1: Effect of Solvent on the Yield of 2-Phenylbenzimidazole Synthesis
| Solvent | Yield (%) | Reference |
| Methanol | 97 | researchgate.net |
| Ethanol | 88 | ijrar.org |
| Water | 98 | ijrar.org |
| Chloroform | 95 | ijrar.org |
| THF | 81 | ijrar.org |
| Toluene | 72 | ijrar.org |
| DMF | 72 | ijrar.org |
| Benzene (B151609) | 78 | ijrar.org |
| 1,4-dioxane | 78 | ijrar.org |
| Solvent-free | 82 | ijrar.org |
This table is illustrative and based on the synthesis of a model benzimidazole. The specific yields for this compound may vary.
Photochemical and Electrochemical Reaction Mechanisms
Specific studies on the photochemical and electrochemical reactions of this compound are not documented. However, the electrochemical behavior of related aminobenzimidazoles and benzimidazole derivatives has been investigated.
The electrochemical oxidation of 2-aminobenzimidazole (B67599) has been studied, indicating that it can be electrochemically polymerized to form a conducting polymer. rsc.orgyok.gov.trbme.hu The electrooxidation process involves the formation of radical cations, which then couple to form polymer chains. The presence of an amino group on the benzimidazole ring is expected to lower the oxidation potential, making it more susceptible to electrochemical oxidation compared to unsubstituted benzimidazole.
The electrochemical behavior of 4(7)-aminobenzimidazole was investigated, and its electroreduction was found to be influenced by inter- and intramolecular hydrogen bonding. yok.gov.tr The presence of a proton donor led to the catalytic reduction of protons. yok.gov.tr
Photochemical reactions of benzimidazoles are less common but can involve processes like photoisomerization or photo-induced electron transfer, particularly in derivatives with suitable chromophores.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The derivatization of this compound can occur at several positions, leading to questions of regioselectivity. The primary sites for electrophilic substitution are the amino group and the benzene ring.
N-Substitution: The amino group at the 7-position is a primary site for reactions such as acylation and alkylation. researchgate.net The imidazole (B134444) nitrogens can also be alkylated or acylated, with the potential for the formation of regioisomers (N1 vs. N3 substitution).
C-Substitution: Electrophilic aromatic substitution on the benzene ring would be directed by the activating amino group and the benzimidazole ring itself. The positions ortho and para to the amino group (positions 6 and 8, though position 8 is part of the imidazole ring) would be activated. The exact regioselectivity would depend on the steric hindrance from the ethyl group and the specific electrophile used.
A study on the reaction of 2-mercaptobenzimidazole (B194830) with 2-bromo-1,3-diketones demonstrated condition-driven regioselectivity, yielding either N/S-difunctionalized benzimidazoles or cyclized benzimidazo[2,1-b]thiazoles under different conditions (conventional heating vs. visible-light irradiation). rsc.orgnih.gov This highlights how reaction conditions can be tuned to control the outcome of derivatization reactions.
Stereoselectivity would be a consideration if a chiral center is introduced, for example, through the derivatization of the ethyl group or by using a chiral reagent. Enantioselective C2-allylation of benzimidazoles has been achieved using copper hydride catalysis, demonstrating that stereocontrol is possible in the functionalization of the benzimidazole core. nih.gov However, no specific studies on the stereoselective derivatization of this compound have been reported.
Exploration of Molecular Interactions and Potential Biological Modulations Molecular Level
In Vitro Enzyme Inhibition/Activation Studies (Mechanism-Focused)
There are no available in vitro studies detailing the inhibitory or activatory effects of 2-Ethyl-1H-1,3-benzodiazol-7-amine on specific enzymes.
No specific biological targets, such as protein kinases or receptors, have been identified or validated for this compound in the scientific literature. While studies on other heterocyclic compounds have identified targets like protein kinases, similar research on this compound is absent. researchgate.netnih.govnih.gov
In the absence of identified enzyme targets, no kinetic characterization studies describing the mechanism and parameters of enzyme modulation by this compound have been published.
Ligand-Receptor Binding Assays (Non-Clinical)
No non-clinical ligand-receptor binding assays have been reported for this compound. Consequently, its affinity and selectivity for any specific receptor remain undetermined.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
There are no published molecular docking or dynamics simulation studies for this compound to predict its interaction with potential biological targets. Such studies are contingent on the prior identification of a validated target.
As no target has been identified, there are no computational predictions regarding the binding affinity of this compound to any protein.
The identification of key binding residues and interaction motifs through computational simulations has not been performed for this compound due to the lack of a defined biological target.
Investigation of Cellular Pathway Modulation (Cell-Based, Mechanistic Focus)
The benzimidazole (B57391) scaffold is a prominent heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. While specific research on the cellular pathway modulation of This compound is not extensively documented in publicly available literature, the broader class of benzimidazole derivatives has been the subject of numerous mechanistic studies. These investigations provide a foundational understanding of how these compounds may interact with and influence cellular processes at a molecular level. The electron-rich nitrogen heterocycle of the benzimidazole core allows for various weak interactions, such as hydrogen bonds and pi-bonds, facilitating binding to a wide array of biological targets. nih.govmdpi.com
Signaling Pathway Analysis
Benzimidazole derivatives have been shown to modulate a variety of signaling pathways, which are crucial for cellular functions like proliferation, differentiation, and apoptosis. mdpi.com The specific substitutions on the benzimidazole ring system play a critical role in determining the primary molecular targets and the resulting biological effects. mdpi.com
One of the most consistently reported mechanisms of action for benzimidazole derivatives is the inhibition of microtubule polymerization. nih.gov By binding to β-tubulin, these compounds can disrupt the formation of microtubules, which are essential for mitosis, cell structure maintenance, and intracellular transport. acs.org This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.
Another major area of investigation is the inhibition of protein kinases. Kinases are key enzymes that regulate a vast number of signaling cascades. Certain benzimidazole derivatives have been identified as potent inhibitors of several protein kinases, including:
Epidermal Growth Factor Receptor (EGFR): Some derivatives act as dual inhibitors of EGFR and BRAFV600E, which are critical components of pathways that drive cell proliferation. mdpi.comnih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of this receptor can interfere with angiogenesis, the formation of new blood vessels, which is vital for tumor growth.
Casein Kinase 2 (CK2): Some tetrahalogenated benzimidazoles are potent, ATP-competitive inhibitors of CK2, a kinase involved in cell growth and proliferation. nih.gov
Furthermore, studies have revealed that some benzimidazole compounds can induce apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, such as caspase-3 and caspase-9. mdpi.com Concurrently, a decrease in the levels of anti-apoptotic proteins like Bcl-2 is often observed. mdpi.com
Some derivatives also impact cellular metabolism. For instance, the benzimidazole anthelmintic, fenbendazole, has been shown to inhibit glycolysis in cancer cells by down-regulating glucose transporters like GLUT1 and potentially inhibiting enzymes such as hexokinase II (HKII). This leads to cellular starvation and can enhance apoptotic processes.
In the context of neuronal signaling, specific 2-(N-substituted)-aminobenzimidazoles have been identified as negative gating modulators of small conductance Ca2+-activated K+ (SK) channels. nih.gov Instead of blocking the channel pore, these compounds shift the calcium sensitivity, representing a novel mechanism for inhibiting SK channel activity. nih.gov
Table 1: Selected Benzimidazole Derivatives and their Effects on Signaling Pathways
| Compound Class/Derivative | Primary Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Benzimidazole-rhodanine conjugates | Proliferation pathways | Anti-proliferative activity against various cancer cell lines | nih.gov |
| Benzimidazole-based hydrazones (e.g., 4c, 4e) | EGFR/BRAFV600E | Dual inhibition, induction of apoptosis | mdpi.com |
| Benzimidazole-based 1,3,4-oxadiazoles (e.g., 10, 13) | EGFR | Significant inhibition, cell cycle arrest | nih.gov |
| Fenbendazole | Microtubules, Glycolysis (GLUTs, HKII), p53 pathway | Microtubule depolymerization, decreased glucose uptake, p53 activation | |
| 2-(N-substituted)-aminobenzimidazoles | SK channels | Negative gating modulation | nih.gov |
Gene Expression Profiling (Mechanistic Insights, not disease outcome)
Gene expression profiling provides a broader, more unbiased view of the cellular response to a chemical compound. While specific gene expression data for This compound is not available, studies on related aromatic amines and benzimidazole derivatives offer mechanistic insights into the potential transcriptional changes.
Treatment of cells with various drugs, including those with aromatic amine structures, can lead to significant changes in gene expression. These changes can reflect the primary mechanism of action as well as secondary stress responses. For example, in response to standard chemotherapeutic agents like cytarabine (B982) and daunorubicin, acute myeloid leukemia (AML) cells exhibit highly specific transcriptional changes. mdpi.com These can include the induction of genes related to DNA damage response, cell cycle arrest, and apoptosis. mdpi.com Interestingly, gene inductions often predominate over repressions, even with DNA-damaging agents. mdpi.com
Studies on aromatic amines have explored their potential to induce "danger signals" by altering gene expression related to cellular stress. nih.gov For instance, treatment of rats with dapsone (B1669823) and aminoglutethimide, both aromatic amines, led to the up-regulation of enzymes like aldo-keto reductase, glutathione-S-transferase, and aldehyde dehydrogenase. nih.gov These changes suggest an activation of cellular defense mechanisms against reactive metabolites. nih.gov However, the pattern of gene expression changes can be highly specific to the individual compound. nih.gov
In the context of AML, induction chemotherapy has been shown to activate pathways associated with NF-κB signaling. nih.gov Time-course analysis of gene expression revealed alterations in genes linked to immune response, cell proliferation, and apoptosis within the first 48 hours of treatment. nih.gov In some cases, genes related to drug metabolism, such as cytidine (B196190) deaminase, were induced, potentially influencing the therapeutic outcome. nih.gov
The transcriptional dynamics during the life cycle of parasites like Plasmodium falciparum are tightly controlled, and benzimidazole derivatives that target microtubule formation can disrupt these processes. acs.org The gene expression blueprint for different developmental stages is complex, involving epigenetic regulation and cascades of transcription factors. acs.org Compounds that interfere with fundamental cellular machinery would be expected to cause widespread downstream changes in gene expression.
Table 2: Examples of Gene/Pathway Expression Changes Induced by Related Compound Classes
| Compound Class/Treatment | Cell/System | Key Gene/Pathway Changes | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Aromatic Amines (Dapsone, Aminoglutethimide) | Rat Liver | Upregulation of aldo-keto reductase, glutathione-S-transferase, aldehyde dehydrogenase | Induction of cellular defense and stress response pathways | nih.gov |
| Standard AML Chemotherapy | AML Patients | Activation of NF-κB and iNOS signaling pathways; changes in cell cycle and apoptosis-related genes | Drug-induced immune response and cell fate decisions | nih.gov |
| Daunorubicin | Daunorubicin-resistant AML cells | 132 gene inductions and 64 gene repressions unique to the resistant phenotype | Drug resistance mechanisms and altered cellular response | mdpi.com |
Advanced Applications in Chemical Sciences
Utilization as Synthetic Intermediates and Building Blocks in Organic Synthesis
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry and organic synthesis, and the presence of an amino group on this scaffold in 2-Ethyl-1H-1,3-benzodiazol-7-amine enhances its utility as a synthetic intermediate. This amino group can be readily functionalized, allowing for the construction of more complex molecular architectures.
The amino group of this compound serves as a key handle for its elaboration into a variety of complex heterocyclic systems. While specific examples detailing the use of this particular compound are not extensively documented in publicly available literature, the reactivity of related amino-benzimidazoles provides a strong indication of its synthetic potential. For instance, amino-benzimidazoles are known to participate in multicomponent reactions to form fused heterocyclic systems like triazolo- and benzimidazolo-quinazolinones. nih.gov One common strategy involves the condensation of the amino group with aldehydes and β-ketoesters to construct fused pyrimidine (B1678525) rings, a core structure found in many biologically active compounds. nih.gov
The synthesis of etonitazene, a potent opioid analgesic, involves the reaction of an N-substituted nitroaniline with an imino ethyl ether to form the benzimidazole ring. wikipedia.org This highlights the general importance of substituted benzimidazoles in the synthesis of complex and pharmacologically relevant molecules. The presence of the 7-amino group in this compound offers a strategic position for introducing further diversity into such structures.
Moreover, the benzimidazole core itself is a key component of some natural products, such as vitamin B12. rsc.org The ability to functionalize the 7-amino group of this compound allows for the synthesis of analogues of natural products, which can be used to probe biological processes or as starting points for drug discovery programs.
The design of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. While there is no direct report of this compound being used in catalyst ligand design, its structural motifs suggest a strong potential in this area. The presence of multiple nitrogen atoms makes it a candidate for coordinating with transition metals.
A closely related compound, (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine, is described as a chiral nitrogen ligand for use in enantioselective synthesis. This demonstrates that the benzimidazole scaffold, particularly when functionalized with amino groups, can serve as a platform for developing effective chiral ligands. The 7-amino group of this compound could be derivatized with chiral auxiliaries to create a new class of bidentate or tridentate ligands. Such ligands could find applications in a variety of metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Potential in Materials Science
The photophysical and electronic properties of benzimidazole derivatives make them attractive candidates for applications in materials science, particularly in the development of organic electronics and sensors.
Benzimidazole derivatives are known to exhibit fluorescence and have been investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The extended π-system of the benzimidazole ring can be tuned by the introduction of various substituents to modify its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
While the direct application of this compound in this field is not well-documented, the introduction of an amino group at the 7-position would be expected to act as an electron-donating group, thereby influencing the electronic and photophysical properties of the molecule. This could potentially lead to materials with tailored charge-transport characteristics suitable for use as organic semiconductors. Further research into the synthesis of polymers or dendrimers incorporating the this compound unit could lead to new materials for optoelectronic applications.
The development of fluorescent chemosensors for the detection of specific ions and molecules is an active area of research. Benzimidazole-based compounds have shown significant promise in this area due to their inherent fluorescence and the ease with which their structure can be modified to include specific recognition motifs. mdpi.com
The 7-amino group of this compound provides an ideal site for the attachment of a receptor unit designed to bind to a specific analyte. Upon binding, a change in the electronic environment of the benzimidazole fluorophore can lead to a detectable change in its fluorescence properties, such as intensity or wavelength. For example, a similar compound, 5'-amino-2-(2'-hydroxyphenyl)benzimidazole, has been utilized as a fluorescent probe for the detection of phosgene (B1210022). nih.gov This suggests that this compound could be a valuable precursor for developing new sensors for a variety of analytes.
Chemo/Biosensor Development (Mechanistic Aspects)
The design of effective chemo- and biosensors relies on a clear understanding of the sensing mechanism. For fluorescent sensors based on benzimidazole scaffolds, several mechanisms can be exploited.
One common mechanism is Excited-State Intramolecular Proton Transfer (ESIPT). In molecules containing both a proton-donating and a proton-accepting group in close proximity, excitation with light can lead to the transfer of a proton within the molecule, resulting in a tautomeric form with a different fluorescence emission. The introduction of an analyte can disrupt this process, leading to a ratiometric change in the fluorescence signal. An amino-substituted 2-(2'-hydroxyphenyl)benzimidazole was developed as a fluorescent probe for phosgene based on the ESIPT mechanism. nih.gov The amino group in this compound could potentially participate in or be modified to facilitate such a process.
Another mechanism involves a reaction between the sensor molecule and the analyte that leads to a change in the fluorophore's structure. For instance, a benzimidazole-based probe for cysteine detection was designed based on an elimination reaction. The probe itself is non-fluorescent, but upon reaction with cysteine, a highly fluorescent benzimidazole derivative is released, leading to a "turn-on" response. nih.gov The amino group of this compound could be functionalized with a reactive group that is cleaved upon interaction with a specific analyte, leading to a similar turn-on fluorescence signal. The development of a sensor for boronic acids based on 2-(2-hydroxyphenyl)-1H-benzimidazole further illustrates the versatility of this scaffold in sensor design. mdpi.com
The following table provides a summary of the potential applications and the key structural features of this compound that make it suitable for these applications.
| Application Area | Key Structural Feature | Potential Role of this compound | Relevant Examples in Related Compounds |
| 7.1.1. Synthesis of Complex Heterocycles | Reactive 7-amino group | Building block for fused heterocyclic systems via condensation and multicomponent reactions. | Synthesis of pyrimido[1,2-a]benzimidazoles and other complex heterocycles from amino-benzimidazoles. nih.govrsc.org |
| 7.1.2. Catalyst Ligand Design | Benzimidazole core with multiple nitrogen atoms | Precursor for chiral ligands for asymmetric catalysis. | (1R)-1-(1H-1,3-Benzodiazol-2-yl)ethan-1-amine as a chiral nitrogen ligand. |
| 7.2.1. Organic Semiconductors | Extended π-system and electron-donating 7-amino group | Potential component of organic semiconductors with tailored electronic properties. | General use of benzimidazole derivatives in optoelectronic devices. nih.gov |
| 7.2.2. Sensors and Probes | Fluorescent benzimidazole core and reactive 7-amino group | Precursor for fluorescent chemosensors with specific recognition sites. | Amino-substituted benzimidazoles for detecting phosgene and other analytes. nih.gov |
| 7.3. Chemo/Biosensor Development | Modifiable amino group and fluorescent core | Platform for designing sensors based on mechanisms like ESIPT or analyte-induced reactions. | Benzimidazole-based sensors for phosgene and cysteine operating via ESIPT and elimination reactions. nih.govnih.gov |
Future Research Directions and Unanswered Questions
Development of Novel and Efficient Synthetic Methodologies
Another critical area is the functionalization of the benzimidazole (B57391) core. Research into novel C-H activation techniques could provide direct routes to introduce various substituents at specific positions on the benzene (B151609) ring, offering a powerful tool for creating a diverse library of derivatives for structure-activity relationship (SAR) studies. For instance, methods like the Buchwald-Hartwig reaction have been successfully employed for the synthesis of complex amino-triazole containing benzothiadiazoles and could be adapted for the amination of halogenated precursors of 2-Ethyl-1H-1,3-benzodiazol-7-amine. mdpi.com
Advanced Computational Prediction of Compound Properties and Reactivity
The use of computational chemistry is becoming increasingly indispensable in modern chemical research. For this compound, in silico methods can provide profound insights into its physicochemical properties and potential reactivity, guiding experimental work and accelerating the discovery process.
Density Functional Theory (DFT) calculations, for example, can be employed to determine the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com This information is crucial for predicting its reactivity, stability, and potential as an electronic material. mdpi.com Molecular dynamics (MD) simulations can further be used to study the conformational landscape of the molecule and its interactions with biological macromolecules or material surfaces.
Predictive models for various properties can also be developed. As has been done for other benzimidazole derivatives, Quantitative Structure-Property Relationship (QSPR) models can be built to predict properties such as solubility, lipophilicity, and even potential toxicity, based on a set of calculated molecular descriptors. nih.govresearchgate.net
Deeper Elucidation of Molecular Mechanisms of Action
While the broader benzimidazole class is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, the specific molecular targets of this compound remain to be elucidated. nih.gov Future research should aim to identify and validate the biological targets of this compound and its derivatives.
A combination of in vitro and in silico approaches will be crucial. High-throughput screening against a panel of known drug targets could provide initial hits. Subsequent validation through biochemical and biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can confirm direct binding and quantify the interaction.
Furthermore, understanding the structural basis of interaction through techniques like X-ray crystallography or cryo-electron microscopy will be invaluable for rational drug design. For instance, understanding the hydrogen-bonding patterns, as has been studied for other benzimidazole derivatives, can inform the design of more potent and selective analogues. nih.goviucr.org
Exploration of New Application Avenues beyond Current Scope
The versatile nature of the benzimidazole scaffold suggests that this compound could have applications beyond the traditional pharmaceutical realm. A systematic exploration of its properties could unveil novel uses in materials science, coordination chemistry, and catalysis.
One area of interest is its potential as a corrosion inhibitor. Benzimidazole derivatives have shown promise in protecting metallic surfaces from corrosion, and the specific substitution pattern of this compound may offer unique advantages. nih.govresearchgate.net Its ability to coordinate with metal ions also suggests potential applications as a ligand in the development of novel catalysts or as a building block for metal-organic frameworks (MOFs).
Furthermore, the amino and ethyl substitutions on the benzimidazole core could be leveraged to synthesize new heterocyclic systems with unique photophysical or electronic properties. For example, similar benzimidazole derivatives have been used as precursors for the synthesis of compounds with potential antitumor activities. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Benzodiazole Research
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. nih.gov These powerful tools can be applied to nearly every aspect of the research and development pipeline for this compound.
Machine learning algorithms can be trained on existing data for benzimidazole derivatives to develop robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models can then be used to predict the biological activity of virtual libraries of related compounds, prioritizing the synthesis of the most promising candidates. nih.govresearchgate.netresearchgate.net This approach can significantly reduce the time and cost associated with drug discovery. nih.gov
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-Ethyl-1H-1,3-benzodiazol-7-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For benzodiazole derivatives, a common approach is reacting 2-aminophenol derivatives with ethylating agents (e.g., ethyl bromide) under acidic or basic conditions. Optimization includes monitoring reaction temperature (70–90°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Structural validation requires NMR (¹H/¹³C) and mass spectrometry .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like methanol or acetonitrile. Data collection using a diffractometer (e.g., Bruker D8) and refinement with SHELXL (for H-atom placement and thermal parameters) resolves bond lengths and angles. For non-crystalline samples, advanced NMR techniques (COSY, HSQC) and IR spectroscopy validate functional groups and regiochemistry .
Q. What spectroscopic techniques are critical for characterizing impurities in this compound?
- Methodological Answer : High-resolution LC-MS identifies low-abundance impurities by mass fragmentation patterns. ¹H NMR (500 MHz, DMSO-d₆) detects residual solvents or byproducts (e.g., unreacted ethylating agents). Quantitative analysis via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) measures purity >98% .
Advanced Research Questions
Q. How can contradictory computational and experimental spectral data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) with implicit solvent models (e.g., PCM for DMSO) refine predicted NMR shifts. Experimental validation includes variable-temperature NMR to assess dynamic effects. Cross-referencing with crystallographic data (e.g., dihedral angles from SHELXL-refined structures) resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
